Cas no 2694745-59-8 (tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate)

tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2694745-59-8
- tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate
- EN300-33050389
- tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate
-
- インチ: 1S/C14H20FNO2/c1-10-5-6-12(15)9-11(10)7-8-16-13(17)18-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17)
- InChIKey: AHSIOBXRFTYYDF-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C)=C(C=1)CCNC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 253.14780704g/mol
- どういたいしつりょう: 253.14780704g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 38.3Ų
tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33050389-0.25g |
tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |
2694745-59-8 | 95.0% | 0.25g |
$972.0 | 2025-03-18 | |
Enamine | EN300-33050389-1.0g |
tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |
2694745-59-8 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
Enamine | EN300-33050389-2.5g |
tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |
2694745-59-8 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
Enamine | EN300-33050389-0.1g |
tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |
2694745-59-8 | 95.0% | 0.1g |
$930.0 | 2025-03-18 | |
Enamine | EN300-33050389-5g |
tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |
2694745-59-8 | 5g |
$3065.0 | 2023-09-04 | ||
Enamine | EN300-33050389-1g |
tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |
2694745-59-8 | 1g |
$1057.0 | 2023-09-04 | ||
Enamine | EN300-33050389-10g |
tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |
2694745-59-8 | 10g |
$4545.0 | 2023-09-04 | ||
Enamine | EN300-33050389-5.0g |
tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |
2694745-59-8 | 95.0% | 5.0g |
$3065.0 | 2025-03-18 | |
Enamine | EN300-33050389-0.05g |
tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |
2694745-59-8 | 95.0% | 0.05g |
$888.0 | 2025-03-18 | |
Enamine | EN300-33050389-10.0g |
tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |
2694745-59-8 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 |
tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2694745-59-8 and Product Name: Tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate
The compound with the CAS number 2694745-59-8 and the product name Tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and molecular research.
At the core of this compound's structure lies a tert-butyl carbamate moiety, which is well-known for its role as a protecting group in organic synthesis. However, its application extends beyond mere protection; it serves as a critical component in the design of bioactive molecules. The presence of a 5-fluoro-2-methylphenyl group further enhances the compound's pharmacological relevance. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to modulate metabolic stability, binding affinity, and overall biological activity.
The N-2-(5-fluoro-2-methylphenyl)ethyl part of the molecule introduces a lipophilic aromatic ring system, which is often employed to improve membrane permeability and target specificity. This design principle is particularly relevant in the development of central nervous system (CNS) drugs, where blood-brain barrier penetration is a key challenge. Recent studies have highlighted the importance of such structural features in enhancing drug efficacy and reducing off-target effects.
In the context of modern drug discovery, Tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate has been explored for its potential in various therapeutic areas. One notable area is oncology, where fluorinated aromatic compounds have shown promise in inhibiting key enzymes involved in cancer cell proliferation. The carbamate group's ability to interact with biological targets through hydrogen bonding makes it an attractive scaffold for designing small molecule inhibitors.
Moreover, the compound's structural features align well with current trends in medicinal chemistry, particularly the emphasis on "privileged structures" that exhibit high bioactivity across multiple therapeutic targets. The combination of a fluoro-substituted benzene ring and an ethylcarbamate moiety creates a versatile platform for further derivatization and optimization. This flexibility has allowed researchers to fine-tune properties such as solubility, bioavailability, and metabolic stability.
Recent advancements in computational chemistry have further facilitated the study of this compound. Molecular modeling techniques have been employed to predict binding interactions with biological receptors, providing valuable insights into its mechanism of action. These computational approaches complement experimental efforts, enabling more efficient screening of potential drug candidates.
Another exciting application lies in the field of neurology. The lipophilic nature of the 5-fluoro-2-methylphenyl group enhances the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter systems critical for cognitive function.
The role of fluorine in medicinal chemistry cannot be overstated. Its electronic properties influence both electronic and steric interactions at biological targets, often leading to improved pharmacokinetic profiles. In Tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate, the fluorine atom is strategically positioned to maximize these effects while minimizing unwanted interactions.
From a synthetic perspective, this compound exemplifies the synergy between functional group chemistry and medicinal design. The tert-butyl carbamate not only provides stability but also serves as an easily removable protecting group, allowing for late-stage modifications without compromising integrity. This modular approach is increasingly favored in drug development pipelines due to its efficiency and scalability.
Future research directions may explore novel analogs of this compound with enhanced properties tailored for specific therapeutic needs. Techniques such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) will likely play pivotal roles in optimizing these derivatives further. The integration of machine learning algorithms into these processes promises to accelerate the discovery pipeline by predicting promising chemical modifications based on large datasets.
In conclusion,Tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate (CAS No. 2694745-59-8) stands as a testament to the ingenuity inherent in modern pharmaceutical chemistry. Its unique structural features offer multifaceted opportunities for therapeutic intervention across diverse diseases. As research continues to uncover new applications and refine synthetic methodologies, compounds like this will undoubtedly play an integral role in shaping future treatments.
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